molecular formula C8H11BrN2OS B14862398 1-(5-Bromothiazol-2-YL)piperidin-4-OL

1-(5-Bromothiazol-2-YL)piperidin-4-OL

Cat. No.: B14862398
M. Wt: 263.16 g/mol
InChI Key: IYFDGEUNEWXPCJ-UHFFFAOYSA-N
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Description

5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a 4-hydroxypiperidin-1-yl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE typically involves the reaction of 2-bromo-1-(4-hydroxypiperidin-1-yl)ethanone with thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiazole.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-(4-oxopiperidin-1-yl)thiazole.

    Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)thiazole.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxypiperidinyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE: Lacks the bromine atom, which may affect its biological activity.

    5-BROMO-2-(4-METHOXYPIPERIDIN-1-YL)THIAZOLE: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical reactivity and biological properties.

Uniqueness

5-BROMO-2-(4-HYDROXYPIPERIDIN-1-YL)THIAZOLE is unique due to the presence of both the bromine atom and the hydroxypiperidinyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)piperidin-4-ol

InChI

InChI=1S/C8H11BrN2OS/c9-7-5-10-8(13-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2

InChI Key

IYFDGEUNEWXPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(S2)Br

Origin of Product

United States

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